(Chloromethyl)dimethylphenylsilane

Catalog No.
S773650
CAS No.
1833-51-8
M.F
C9H13ClSi
M. Wt
184.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)dimethylphenylsilane

CAS Number

1833-51-8

Product Name

(Chloromethyl)dimethylphenylsilane

IUPAC Name

chloromethyl-dimethyl-phenylsilane

Molecular Formula

C9H13ClSi

Molecular Weight

184.74 g/mol

InChI

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

RJCTVFQQNCNBHG-UHFFFAOYSA-N

SMILES

C[Si](C)(CCl)C1=CC=CC=C1

Canonical SMILES

C[Si](C)(CCl)C1=CC=CC=C1

(Chloromethyl)dimethylphenylsilane is an organosilicon compound with the chemical formula C₉H₁₃ClSi. It features a chloromethyl group attached to a dimethylphenylsilane structure, making it a versatile intermediate in organic synthesis. The compound is characterized by its ability to participate in various

Currently, no information is available regarding a specific mechanism of action for (Chloromethyl)dimethylphenylsilane in biological systems.

  • Chloromethyl Group: Known to be a skin irritant, mutagen, and potential carcinogen. Handle with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Organosilicon Compound: May react with water to release flammable hydrogen gas.

Organic Synthesis:

(Chloromethyl)dimethylphenylsilane serves as a valuable building block in organic synthesis. The presence of the chloromethyl group (CH2Cl) makes it a versatile reagent for introducing a functional group onto organic molecules. Researchers can utilize it for reactions like:

  • Nucleophilic substitution

    The chlorine atom in the chloromethyl group can be readily displaced by nucleophiles, allowing the formation of carbon-carbon or carbon-heteroatom bonds. [Source: Organic Syntheses Procedure, Organic Syntheses, Volume 87, pp 22-27 ()]

  • Hydrolysis

    The chloromethyl group can be hydrolyzed to generate a hydroxyl group (OH), which can further participate in various condensation reactions for the creation of complex molecules.

Silicone Chemistry:

(Chloromethyl)dimethylphenylsilane contributes to the development of novel silicone-based materials. The presence of both organic (phenyl and methyl groups) and inorganic (silicon) moieties provides a platform for:

  • Functionalization of silicone polymers

    The chloromethyl group can be used to graft various functional groups onto silicone backbones, leading to materials with tailored properties for applications like adhesion, conductivity, or biocompatibility.

  • Synthesis of silicone oligomers and polymers

    (Chloromethyl)dimethylphenylsilane can be used as a starting material for the synthesis of well-defined silicone oligomers and polymers with specific functionalities through appropriate polymerization techniques.

Organometallic Chemistry:

(Chloromethyl)dimethylphenylsilane can be employed in organometallic chemistry research to prepare new organometallic compounds. The chloromethyl group can participate in reactions with metal complexes, leading to the formation of:

  • Metal-carbon bonds

    The chlorine atom can be abstracted by a metal complex, generating a metal-carbon bond and opening doors for further functionalization or catalyst development.

  • Bridging ligands

    The molecule's structure allows it to potentially act as a bidentate ligand, chelating to a metal center through both the silicon atom and the chloromethyl group.

  • Nucleophilic Substitution: This compound can react with organometallic reagents through nucleophilic substitution to form tetraorganosilanes. For example, when treated with Grignard reagents, it yields various substituted silanes with high yields, often exceeding 90% .
  • Finkelstein Reaction: The compound can also participate in the Finkelstein reaction, where it reacts with sodium iodide to produce (iodomethyl)dimethylphenylsilane. This reaction is useful for introducing iodine into organic molecules .
  • Enzymatic Hydrolysis: In carbohydrate chemistry, (chloromethyl)dimethylphenylsilane has been utilized in enantioselective enzymatic hydrolysis processes to synthesize specific sugar derivatives .

Research indicates that (chloromethyl)dimethylphenylsilane has potential biological applications, particularly in carbohydrate chemistry. Its derivatives have been explored for their ability to act as intermediates in the synthesis of biologically active compounds, such as sugars and glycosides. The compound's reactivity allows for the modification of carbohydrate structures, which can be crucial in developing pharmaceuticals and therapeutic agents .

Several methods exist for synthesizing (chloromethyl)dimethylphenylsilane:

  • Direct Chlorination: One common method involves the chlorination of dimethylphenylsilane using chlorine gas or other chlorinating agents under controlled conditions.
  • Grignard Reagent Reaction: Another synthesis route includes reacting dimethylphenylsilane with chloromethylmagnesium bromide, resulting in high yields of the desired product .
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving silanes and chloromethyl derivatives, which allows for the introduction of various functional groups .

(Chloromethyl)dimethylphenylsilane finds applications across various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis for creating more complex silanes and organic molecules.
  • Material Science: The compound is used in the development of silicone-based materials due to its ability to modify surface properties.
  • Pharmaceuticals: Its derivatives are explored for use in drug development, particularly in synthesizing biologically active compounds .

Interaction studies involving (chloromethyl)dimethylphenylsilane focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and its potential applications in synthesizing new compounds. For instance, studies have shown that it can effectively react with carbohydrates to produce modified sugar derivatives .

Several compounds share structural similarities with (chloromethyl)dimethylphenylsilane. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
DimethylphenylsilaneContains two methyl groups and a phenyl groupLacks chloromethyl functionality
ChlorodimethylphenylsilaneSimilar structure but lacks the methyl group on carbon adjacent to siliconMore reactive due to two chlorine atoms
Trimethylsilyl chlorideContains three methyl groups attached to siliconLacks aromatic character and chloromethyl group
(Phenyldimethylsilyl)methoxymethyl chlorideContains methoxymethyl functionalityCombines both silyl and ether functionalities

(Chloromethyl)dimethylphenylsilane is distinguished by its specific chloromethyl group, which enhances its reactivity and versatility compared to similar compounds. Its ability to participate in diverse

Boiling Point

225.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1833-51-8

Wikipedia

(Chloromethyl)dimethylphenylsilane

General Manufacturing Information

Benzene, [(chloromethyl)dimethylsilyl]-: ACTIVE

Dates

Modify: 2023-08-15

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